molecular formula C10H15ClN4O B14904845 4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine

4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine

Cat. No.: B14904845
M. Wt: 242.70 g/mol
InChI Key: PSFDVDVNCKLRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with 2-ethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2-ethylmorpholino)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylmorpholino group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

4-chloro-6-(2-ethylmorpholin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H15ClN4O/c1-2-7-6-15(3-4-16-7)9-5-8(11)13-10(12)14-9/h5,7H,2-4,6H2,1H3,(H2,12,13,14)

InChI Key

PSFDVDVNCKLRJM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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